molecular formula C8H8F2O2 B041683 1,3-Difluoro-2,4-dimethoxybenzene CAS No. 195136-69-7

1,3-Difluoro-2,4-dimethoxybenzene

Cat. No. B041683
M. Wt: 174.14 g/mol
InChI Key: XBYYVWUGEHVLDO-UHFFFAOYSA-N
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Description

“1,3-Difluoro-2,4-dimethoxybenzene” is a chemical compound with the CAS Number: 195136-69-7. It has a linear formula of C8 H8 F2 O2 .


Molecular Structure Analysis

The molecular structure of “1,3-Difluoro-2,4-dimethoxybenzene” is represented by the InChI code: 1S/C8H8F2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 . This indicates that the compound consists of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“1,3-Difluoro-2,4-dimethoxybenzene” has a molecular weight of 174.15 . It is a liquid in its physical state .

Scientific Research Applications

  • Synthesis of Substituted Oxabenzonorbornadienes : Morton and Barrett (2005) discussed the use of 1,4-difluoro-2,5-dimethoxybenzene as a precursor for benzyne-furan Diels-Alder reactions, which is instrumental in synthesizing substituted oxabenzonorbornadienes and other highly substituted derivatives (Morton & Barrett, 2005).

  • Protection of Secondary Lithium Batteries : Taggougui et al. (2007) found that 2,5-difluoro-1,4-dimethoxybenzene (F2 DMB) effectively protects secondary lithium batteries from overcharge by forming a dense layer at the cathode surface (Taggougui, Carré, Willmann, & Lemordant, 2007).

  • Synthesis of Disubstituted Hydroquinones and Benzoquinones : Gebhardt and Barrett (2009) noted its use in synthesizing 2,3-disubstituted hydroquinones, benzoquinones, naphthalenes, and anthracenes. The compound is commercially available in various quantities (Gebhardt & Barrett, 2009).

  • Applications in Organic Synthesis and Catalysis : Pignotti et al. (2008) demonstrated the synthesis and characterization of 1,4-bis(phosphino)-2,5-difluoro-3,6-dimethoxybenzenes and their P-oxides, highlighting their potential in organic synthesis and catalysis (Pignotti et al., 2008).

  • Port Wine Flavor Component : Rogerson et al. (2002) identified 1,3-dimethoxybenzene as a new volatile component of port wine, contributing to its unique flavor profile (Rogerson, Azevedo, Fortunato, & Freitas, 2002).

  • Material for Electronic Applications : Martínez et al. (1998) researched the electrosynthesis and characterization of poly(1,3-dimethoxybenzene), finding it to be a stable, insoluble polymer with high electrical conductivity, suitable for electronic applications (Martínez, Hernández, Kalaji, Márquez, & Márquez, 1998).

properties

IUPAC Name

1,3-difluoro-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYYVWUGEHVLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-2,4-dimethoxybenzene

Synthesis routes and methods

Procedure details

A 0.3M solution of Compound 2 (0.566 g, 2.99 mmol) in 4M HCl is chilled in an ice bath, and treated with a cold solution of sodium nitrite (1.05 equivalents) in water. The resulting diazonium salt solution is stirred for 15 minutes, and then hypophosphorous acid (50% aqueous solution, Aldrich, 20 equivalents) is added over 5 minutes. The resulting mixture is stirred at room temperature for two hours, then diluted with water. The resulting mixture is neutralized with aqueous sodium carbonate or sodium hydroxide, and extracted twice with ether. The organic extract is washed once with water, once with brine, and dried over anhydrous sodium sulfate. The solution is concentrated in vacuo and the resulting residue is purified by flash chromatography to give 0.38 g (73%) of Compound 3 as a clear, colorless liquid: 1H NMR (CDCl3) 6.80 (td, 1H), 6.58 (m, 1H), 4.00 (s, 3H), 3.87 (s, 3H); 19F NMR (CDCl3) 138.8 (d, 1F), 150.1 (d, 1F). Anal. calc. for C8H8O2F2 : C, 55.19; H, 4.63. Found: C, 54.76; H, 4.63.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SK Pedersen, J Holmehave, FH Blaikie… - The Journal of …, 2014 - ACS Publications
A tetrafluoro-substituted fluorescein derivative covalently linked to a 9,10-diphenyl anthracene moiety has been synthesized, and its photophysical properties have been characterized. …
Number of citations: 119 pubs.acs.org
JK Kerkovius, F Menard - Synthesis, 2016 - thieme-connect.com
A practical synthesis for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid – one of the most widely used coumarin fluorescence imaging dye for bioconjugation – is reported. The …
Number of citations: 13 www.thieme-connect.com
M Naganbabu, LA Perkins, Y Wang, J Kurish… - Bioconjugate …, 2016 - ACS Publications
Malachite green (MG) is a fluorogenic dye that shows fluorescence enhancement upon binding to its engineered cognate protein, a fluorogen activating protein (FAP). Energy transfer …
Number of citations: 17 pubs.acs.org
M Naganbabu - kilthub.cmu.edu
The phenomenon of fluorescence has enabled us to gain a deeper understanding of biological structures and processes. Labeling of biomolecules using fluorescence tools such as …
Number of citations: 2 kilthub.cmu.edu

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